2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde-Lys(Fmoc)-OH is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is an orthogonally protected lysine derivative, where Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups protect the amino and carboxyl groups, respectively. This dual protection allows for selective deprotection and modification of peptides during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dde-Lys(Fmoc)-OH typically involves the protection of lysine’s amino groups with Dde and Fmoc groups. The process begins with the protection of the α-amino group of lysine with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate. The ε-amino group is then protected with the Dde group using Dde-Cl in the presence of a base such as triethylamine. The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of Dde-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dde-Lys(Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Dde and Fmoc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Dde group is typically removed using 2% hydrazine in DMF, while the Fmoc group is removed using piperidine in DMF.
Coupling: Peptide bond formation is facilitated by coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Dde-Lys(Fmoc)-OH serves as a building block
Scientific Research Applications
Dde-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and vaccines.
Industry: Employed in the production of synthetic peptides for various applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of Dde-Lys(Fmoc)-OH involves its role as a protected lysine derivative in peptide synthesis. The Dde and Fmoc groups protect the amino and carboxyl groups, respectively, allowing for selective deprotection and modification. The Dde group is removed under mild conditions, enabling the introduction of modifications at the lysine residue without affecting the rest of the peptide. The Fmoc group is removed using basic conditions, allowing for further elongation of the peptide chain.
Comparison with Similar Compounds
Dde-Lys(Fmoc)-OH is unique due to its orthogonal protection strategy, which allows for selective deprotection and modification. Similar compounds include:
Fmoc-Lys(Boc)-OH: Uses Boc (tert-butyloxycarbonyl) as the protecting group for the ε-amino group.
Fmoc-Lys(Mtt)-OH: Uses Mtt (4-methyltrityl) as the protecting group for the ε-amino group.
Fmoc-Lys(Dde)-OH: Similar to Dde-Lys(Fmoc)-OH but with the protecting groups reversed.
These compounds offer different deprotection strategies and are chosen based on the specific requirements of the peptide synthesis.
Properties
Molecular Formula |
C31H36N2O6 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37) |
InChI Key |
HJGADLBSAXYSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.